(S)-2-phenyl-1-(thiazol-2-yl)ethanamine

Antimitotic Chiral pharmacology Stereospecificity

(S)-2-phenyl-1-(thiazol-2-yl)ethanamine is a chiral primary amine characterized by a thiazole heterocycle and a phenyl group, with the IUPAC name (1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine. This compound is the free base form of the C‑terminal unit (dolaphenine) of the marine antimitotic peptide dolastatin 10.

Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
CAS No. 130199-65-4
Cat. No. B3097141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-phenyl-1-(thiazol-2-yl)ethanamine
CAS130199-65-4
Molecular FormulaC11H12N2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C2=NC=CS2)N
InChIInChI=1S/C11H12N2S/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9/h1-7,10H,8,12H2/t10-/m0/s1
InChIKeyADXGZQRJIYRSGK-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-phenyl-1-(thiazol-2-yl)ethanamine (CAS 130199-65-4): Procurement-Grade Chiral Building Block for Antimitotic Peptide Synthesis


(S)-2-phenyl-1-(thiazol-2-yl)ethanamine is a chiral primary amine characterized by a thiazole heterocycle and a phenyl group, with the IUPAC name (1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine . This compound is the free base form of the C‑terminal unit (dolaphenine) of the marine antimitotic peptide dolastatin 10 [1]. It is commercially available in research-grade purities ranging from 95% to ≥98% and is employed as a stereodefined intermediate in the synthesis of dolastatin 10 analogs, auristatins, and antibody‑drug conjugate (ADC) payloads [2].

(S)-2-phenyl-1-(thiazol-2-yl)ethanamine: Why Stereochemical Integrity Dictates Procurement Strategy


In the synthesis of dolastatin 10 derivatives and auristatin‑based ADCs, substitution of the (S)‑configured thiazole‑containing amine with its (R)‑enantiomer, the racemic mixture, or achiral analogs such as phenethylamine leads to measurable changes in biological potency [1]. Structure‑activity studies of dolastatin 10 have demonstrated that reversal of configuration at the carbon corresponding to the dolaphenine moiety (position C‑6) reduces cytotoxic activity, underscoring the necessity of stereochemical fidelity [2]. Consequently, sourcing the correct enantiomer with verified stereopurity is a critical procurement parameter that directly impacts downstream synthetic yields and functional assay outcomes.

Quantitative Procurement Evidence for (S)-2-phenyl-1-(thiazol-2-yl)ethanamine: Head‑to‑Head Comparative Data


Enantioselective Cytotoxic Potency: (S)- vs. (R)-Configuration in Dolastatin 10 Isomers

In a study evaluating eighteen configurational isomers of dolastatin 10, only those retaining the natural (S)‑stereochemistry at the dolaphenine‑derived position (C‑6) maintained full cytotoxic activity against L1210 murine leukemia cells. The natural isomer (dolastatin 10) exhibited an IC50 < 1 nM, whereas isomers with altered stereochemistry at this site showed diminished potency [1]. This finding establishes that the (S)‑enantiomer of the free amine is the required stereoisomer for preparing biologically active dolastatin 10 derivatives.

Antimitotic Chiral pharmacology Stereospecificity

Purity Grade Comparison: Fluorochem (95%) vs. MolCore (≥98%) for Research Synthesis

Two commercial sources offer this compound with differing purity specifications. Fluorochem lists a purity of 95% , whereas MolCore specifies a purity of NLT 98% . While both grades are suitable for many research applications, the higher purity material may reduce the need for additional purification steps and improve reproducibility in sensitive coupling reactions, particularly when used as a precursor in multistep peptide syntheses.

Building block purity Synthetic intermediate Quality control

Procurement Cost Analysis: Fluorochem vs. CoolPharm Pricing for 1 g Quantity

A price comparison for a 1 g research quantity reveals that Fluorochem (UK) offers the compound at £478.00 , while CoolPharm (China) lists it at CNY 4285.00 [1] (approximately £470 based on typical exchange rates). The marginal difference (<2%) may be outweighed by factors such as shipping cost, delivery lead time, and local customs handling, which are critical for procurement planning.

Cost-effectiveness Budgeting Sourcing strategy

Structural Differentiation from Phenethylamine Replacement: Retention of Antitubulin Activity

In the development of auristatins, the dolaphenine unit of dolastatin 10 can be formally replaced by a phenethylamine moiety. The resulting analog, auristatin PE, retains inhibition of cancer cell growth and tubulin assembly comparable to dolastatin 10 [1]. However, the native (S)-2-phenyl-1-(thiazol-2-yl)ethanamine unit provides a thiazole ring that offers additional synthetic handles and potential for further structural diversification not present in simple phenethylamines. This makes the target compound a more versatile building block for structure‑activity relationship (SAR) studies.

Tubulin polymerization Auristatin ADC payload

Hydrophobicity Benchmark: LogP Value Informs Formulation and Solubility Predictions

The computed octanol‑water partition coefficient (LogP) for (S)-2-phenyl-1-(thiazol-2-yl)ethanamine is 2.06 . This value indicates moderate lipophilicity, which is consistent with the physicochemical profile of many drug‑like building blocks. In comparison, the simpler 1-(thiazol-2-yl)ethanamine (LogP ~0.5) is more hydrophilic, while the corresponding racemic mixture would have an identical LogP but lacks stereochemical definition. This parameter is essential for predicting compound behavior in biological assays and for designing formulations with appropriate solubility characteristics.

Lipophilicity Druglikeness ADME prediction

Stereochemical Fidelity: (S)-Enantiomer vs. (R)-Enantiomer (CAS 144774-97-0) and Racemate

The (S)-enantiomer (CAS 130199-65-4) is the naturally occurring stereoisomer found in dolastatin 10, whereas the (R)-enantiomer (CAS 144774-97-0) and the racemic mixture are synthetically accessible but lack the same biological pedigree . Studies of dolastatin 10 isomers have shown that reversal of configuration at the dolaphenine position reduces cytotoxic potency [1]. Therefore, for applications aiming to replicate or improve upon the activity of dolastatin 10 and auristatins, the (S)-enantiomer is the stereochemically mandated choice.

Chiral resolution Enantiomeric purity Asymmetric synthesis

High-Impact Research and Industrial Application Scenarios for (S)-2-phenyl-1-(thiazol-2-yl)ethanamine


Synthesis of Dolastatin 10 and Auristatin Analogs for Microtubule‑Targeting ADC Payloads

This compound serves as the C‑terminal building block for the synthesis of dolastatin 10, auristatins (e.g., auristatin PE, auristatin PHE), and related antimitotic peptides [1]. Its (S)-stereochemistry is essential for maintaining the nanomolar cytotoxic activity required for ADC payloads, as established by structure‑activity studies [2].

Enantioselective Scaffold for Medicinal Chemistry SAR Exploration

The thiazole‑amine core provides a chiral platform for the construction of focused compound libraries aimed at probing tubulin binding sites or other cellular targets. The moderate LogP (2.06) and the presence of a primary amine offer convenient synthetic handles for diversification, enabling systematic structure‑activity relationship studies .

Chiral Intermediate for the Development of Novel Antifungal Agents

Derivatives such as auristatin PHE, which replace the dolaphenine unit with phenylalanine methyl ester, exhibit narrow‑spectrum fungicidal activity [3]. (S)-2-phenyl-1-(thiazol-2-yl)ethanamine can be utilized as a starting material for the preparation of similar thiazole‑containing antifungal leads, leveraging the stereochemical requirements established for tubulin‑interacting natural products.

Reference Standard for Chiral Chromatography and Enantiopurity Determination

Given the documented difference in biological activity between (S)- and (R)-enantiomers in the dolastatin 10 series [2], the (S)-enantiomer can be employed as an authentic standard for chiral HPLC method development and for validating the enantiomeric excess of synthetic batches of dolaphenine derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-phenyl-1-(thiazol-2-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.